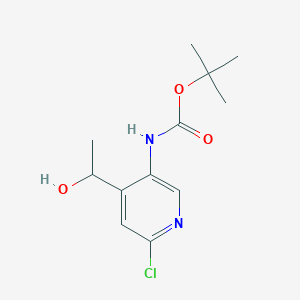

Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate

Description

Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at position 3, a chlorine substituent at position 6, and a 1-hydroxyethyl group at position 4 of the pyridine ring. This compound is structurally analogous to intermediates commonly used in pharmaceutical synthesis, where the carbamate group acts as a protective moiety for amines, and substituents modulate reactivity and physicochemical properties .

Properties

Molecular Formula |

C12H17ClN2O3 |

|---|---|

Molecular Weight |

272.73 g/mol |

IUPAC Name |

tert-butyl N-[6-chloro-4-(1-hydroxyethyl)pyridin-3-yl]carbamate |

InChI |

InChI=1S/C12H17ClN2O3/c1-7(16)8-5-10(13)14-6-9(8)15-11(17)18-12(2,3)4/h5-7,16H,1-4H3,(H,15,17) |

InChI Key |

FMVKPCYLEHYNQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=NC=C1NC(=O)OC(C)(C)C)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-chloro-4-(1-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a hydroxyethylpyridine derivative.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridine-carbamate derivatives, focusing on substituent effects, molecular properties, and trends inferred from available data.

Structural and Substituent Analysis

*Estimated formula based on substituent addition to Compound A.

†Calculated by adding the mass of a hydroxyethyl group (-CH₂CH₂OH, ~46 g/mol) to Compound A.

‡Inferred from Compound A’s boiling point, adjusted for increased polarity.

Key Observations

Position 4 Substituents: The target’s 1-hydroxyethyl group introduces polarity and hydrogen-bonding capacity compared to Compound A’s nonpolar methyl group. This would enhance solubility in polar solvents (e.g., water or methanol) but reduce lipid solubility. The hydroxyethyl group may also lower the pKa of the pyridine nitrogen due to electron-withdrawing effects, though this requires experimental validation.

Halogen Effects :

- Compound B’s bromine substituent increases molar mass and steric bulk compared to the target’s chlorine. Bromine’s higher atomic weight and polarizability could alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

In contrast, the target and Compound A have rigid, direct carbamate attachment, which may influence crystallinity and stability .

Electron-Donating Substituents :

- Compound C’s 5,6-dimethoxy groups donate electron density to the pyridine ring, likely increasing its nucleophilicity compared to the electron-withdrawing chloro and hydroxyethyl groups in the target. This could make Compound C more reactive in electrophilic substitution reactions.

Biological Activity

Tert-butyl (6-chloro-4-(1-hydroxyethyl)pyridin-3-yl)carbamate is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features and biological activities. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula: C12H16ClN2O2

- Molecular Weight: Approximately 272.72 g/mol

- Structural Features: The compound contains a pyridine ring with a chloro substituent and a hydroxyethyl moiety, contributing to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

- Antimicrobial Activity : The compound has shown promising antimicrobial properties, indicating its potential for use in combating infections caused by bacteria and fungi.

- Metabolic Pathway Interaction : It may influence metabolic pathways by interacting with enzymes involved in nicotinamide adenine dinucleotide (NAD) metabolism, which could be crucial for energy metabolism in cells.

Synthesis

The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions to optimize yield and purity. The general synthetic route includes:

- Formation of the pyridine ring.

- Introduction of the chloro group.

- Attachment of the hydroxyethyl moiety.

- Finalization of the carbamate structure.

Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of various carbamates found that this compound significantly reduced inflammation markers in vitro. This suggests its potential as a therapeutic agent for inflammatory conditions.

Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.

Study 3: Metabolic Pathway Interaction

Research on metabolic interactions revealed that this compound may modulate pathways involving NAD metabolism. This interaction could lead to implications in metabolic disorders, warranting further investigation into its pharmacological applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate | 0.95 | Different chloro substitution position |

| 3-((tert-butoxycarbonyl)amino)-2-chloroisonicotinic acid | 0.94 | Contains an amino group, influencing reactivity |

| Tert-butyl (5-formylpyridin-2-yl)carbamate | 0.66 | Different formyl substitution affecting properties |

This comparison highlights the unique aspects of this compound in terms of structure and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.